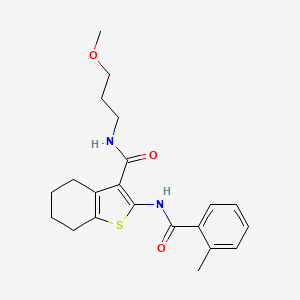

N-(3-methoxypropyl)-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

The compound “N-(3-methoxypropyl)-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a tetrahydrobenzothiophene derivative featuring a 4,5,6,7-tetrahydro-1-benzothiophene core substituted with a 2-methylbenzamido group at the 2-position and a 3-methoxypropyl carboxamide moiety at the 3-position. The synthesis of such derivatives typically involves coupling benzoyl chlorides with amino-substituted tetrahydrobenzothiophenes under reflux conditions, as seen in analogous procedures .

Properties

Molecular Formula |

C21H26N2O3S |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

InChI |

InChI=1S/C21H26N2O3S/c1-14-8-3-4-9-15(14)19(24)23-21-18(20(25)22-12-7-13-26-2)16-10-5-6-11-17(16)27-21/h3-4,8-9H,5-7,10-13H2,1-2H3,(H,22,25)(H,23,24) |

InChI Key |

QXKAYDNMBJCIBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCCOC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-methoxypropyl)-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, starting from readily available precursors. The general synthetic route can be outlined as follows:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using a suitable amine and a carboxylic acid derivative.

Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through an alkylation reaction using 3-methoxypropylamine.

Incorporation of the Methylbenzamido Group: The methylbenzamido group can be incorporated through an amide coupling reaction using 2-methylbenzoic acid and an appropriate coupling reagent.

Industrial production methods would likely involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

N-(3-methoxypropyl)-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypropyl group, using reagents like alkyl halides or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Molecular Overview

- Chemical Formula : C18H24N2O2S

- Molecular Weight : 336.46 g/mol

- IUPAC Name : N-(3-methoxypropyl)-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. Studies have shown that derivatives can inhibit the growth of various cancer cell lines.

Case Study: Antitumor Evaluation

A study was conducted evaluating the cytotoxic effects of the compound on several cancer cell lines. The results indicated varying degrees of inhibition:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

These findings suggest that structural modifications can enhance the compound's efficacy against specific cancer types.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Mechanism of Action

The anti-inflammatory activity is believed to involve the inhibition of the NF-kB signaling pathway, which plays a crucial role in regulating immune response and inflammation.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. Preliminary studies indicate effective inhibition against Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight the potential for developing new antimicrobial agents based on this compound.

Mechanistic Insights

The biological activity of this compound is attributed to several mechanisms:

- DNA Interaction : Molecular docking studies suggest that the compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with related tetrahydrobenzothiophene carboxamide derivatives, focusing on molecular properties, substituent effects, and reported biological activities.

Table 1: Molecular and Structural Comparison of Tetrahydrobenzothiophene Derivatives

Key Observations:

Substituent Effects: The target compound and its fluorophenoxy analog share identical molecular weights and TPSA values due to their similar carboxamide and benzothiophene cores. However, the 2-methylbenzamido group in the target compound may enhance lipophilicity compared to the fluorophenoxyacetyl group in , as suggested by higher predicted XLogP3 values (~4.2 for fluorophenoxy vs. ~3.5 estimated for methylbenzamido). The pyrimidin-4-one derivative exhibits reduced rotatable bonds (6 vs. 9) and higher TPSA (98.3 Ų), likely due to the rigid pyrimidinone ring, which may improve binding specificity in anticancer applications.

Biological Activity: Only the pyrimidinone derivative has reported in vitro anticancer activity, attributed to its ability to intercalate DNA or inhibit kinases. The absence of activity data for the target compound highlights a gap in current research.

Crystallographic Insights :

- Structural analyses of these compounds likely employed SHELX for refinement and ORTEP-III for graphical representation, as these tools are standard in small-molecule crystallography .

Biological Activity

N-(3-methoxypropyl)-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : CHNOS

- Molecular Weight : 306.42 g/mol

This compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes such as beta-lactamase, which plays a role in antibiotic resistance in bacteria like Staphylococcus aureus and Escherichia coli .

- Antimicrobial Activity : Preliminary studies suggest that benzothiophene derivatives exhibit antimicrobial properties against various strains of bacteria. This activity may be attributed to their ability to disrupt bacterial cell wall synthesis or function .

- Anti-inflammatory Effects : Some related compounds have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Beta-lactamase | |

| Antimicrobial | Various bacterial strains | |

| Anti-inflammatory | Cytokine modulation |

Case Studies

Several studies have explored the pharmacological effects of benzothiophene derivatives:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated a series of benzothiophene derivatives for their antimicrobial activity. The results indicated that certain modifications to the benzothiophene structure significantly enhanced antibacterial potency against resistant strains .

- In Vivo Studies : In animal models, compounds similar to this compound demonstrated reduced inflammation markers when administered in a controlled dosage regimen. This suggests potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.